

Theoretical Density of Lithium Nitride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium nitride*

Cat. No.: *B1218247*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical density of **lithium nitride** (Li_3N), a material of significant interest in various scientific and technological fields, including as a potential hydrogen storage material and in solid-state batteries. This document details the crystallographic parameters of its most common phase, outlines the methodology for calculating its theoretical density, and presents relevant experimental protocols for its characterization.

Introduction to Lithium Nitride

Lithium nitride (Li_3N) is an inorganic compound that exists as a reddish-pink solid at room temperature.^[1] It is the only stable alkali metal nitride.^[1] Of its known polymorphs, the alpha phase ($\alpha\text{-Li}_3\text{N}$) is the stable form under ambient conditions.^[1] Understanding the fundamental properties of $\alpha\text{-Li}_3\text{N}$, such as its theoretical density, is crucial for materials design and application development.

Crystal Structure of α -Lithium Nitride

The α -phase of **lithium nitride** possesses a hexagonal crystal structure.^[1] This structure is characterized by two different types of layers: one layer with the composition Li_2N^- and another layer consisting solely of lithium cations.^[1] The arrangement of atoms in the unit cell is a key determinant of its theoretical density.

Calculation of Theoretical Density

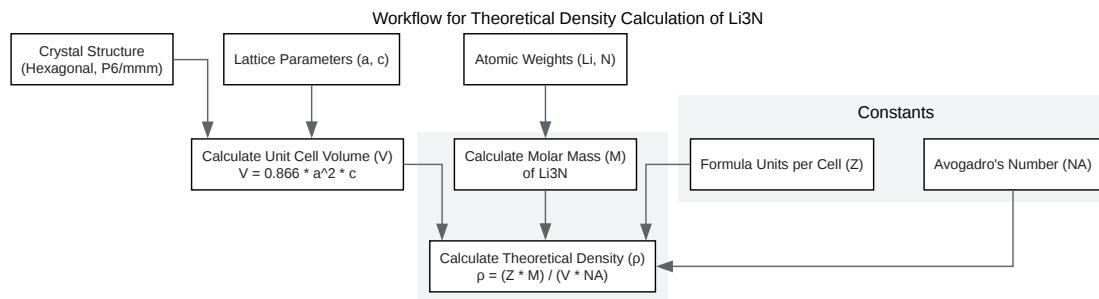
The theoretical density (ρ) of a crystalline material can be calculated from its crystallographic data using the following formula:

$$\rho = (Z * M) / (V * N_a)$$

Where:

- Z is the number of formula units per unit cell.
- M is the molar mass of the compound.
- V is the volume of the unit cell.
- N_a is Avogadro's number ($6.022 \times 10^{23} \text{ mol}^{-1}$).

For a hexagonal crystal system, the volume of the unit cell (V) is calculated as:


$$V = (\sqrt{3} / 2) * a^2 * c = 0.866 * a^2 * c$$

Where:

- a is the lattice constant of the base of the hexagon.
- c is the height of the hexagonal prism.

Workflow for Theoretical Density Calculation

The following diagram illustrates the logical workflow for calculating the theoretical density of **lithium nitride**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the calculation of the theoretical density of **lithium nitride**.

Quantitative Data for α -Lithium Nitride

The following table summarizes the key quantitative data required for and derived from the theoretical density calculation of α -Li₃N.

Parameter	Symbol	Value	Source
Crystal System	-	Hexagonal	[1]
Space Group	-	P6/mmm	[1]
Formula Units per Unit Cell	Z	1	[1]
Molar Mass of Li ₃ N	M	34.83 g/mol	[1] [2]
Atomic Weight of Lithium	-	6.941 u	[3]
Atomic Weight of Nitrogen	-	14.007 u	[3]
Lattice Parameter 'a'	a	3.648 Å	[4]
Lattice Parameter 'c'	c	3.875 Å	[4]
Unit Cell Volume	V	44.55 Å ³	Calculated
Avogadro's Number	N_a	$6.022 \times 10^{23} \text{ mol}^{-1}$	Constant
Theoretical Density	ρ	1.298 g/cm ³	Calculated
Experimental Density	ρ_{exp}	1.270 g/cm ³	[1]

Note: The calculated theoretical density is based on the lattice parameters from a specific study and may vary slightly depending on the source of the lattice constants.

Experimental Protocols

The determination of the crystal structure and lattice parameters of **lithium nitride**, which are essential for calculating its theoretical density, is primarily achieved through single-crystal X-ray diffraction (XRD) and powder neutron diffraction.

Synthesis of Lithium Nitride for Structural Analysis

Objective: To synthesize high-purity **lithium nitride** suitable for single-crystal or powder diffraction analysis.

Method 1: Direct Reaction of Elements

- Lithium metal (99.9% purity) is reacted with high-purity, dry nitrogen gas.
- The reaction is typically carried out in a tube furnace at elevated temperatures, for instance, between 100°C and 400°C.
- To obtain a homogenous powder, the product is often ground in an inert atmosphere (e.g., an argon-filled glovebox) due to its reactivity with moisture and air.

Method 2: Single Crystal Growth

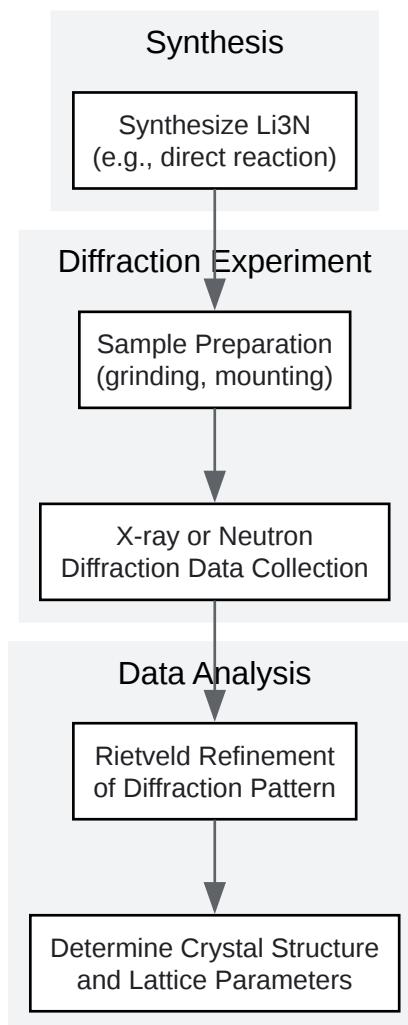
A method for growing single crystals of **lithium nitride** involves the reaction of elemental lithium and nitrogen in a liquid sodium solvent. The sodium is subsequently removed by vacuum distillation to yield single crystals suitable for X-ray diffraction.

Crystal Structure and Lattice Parameter Determination

Objective: To determine the crystal system, space group, and precise lattice parameters of **lithium nitride** using diffraction techniques.

Instrumentation:

- X-ray Diffraction: A high-resolution X-ray diffractometer equipped with a copper (Cu K α) or molybdenum (Mo K α) X-ray source.
- Neutron Diffraction: A high-flux neutron source and a powder diffractometer.


General Procedure:

- Sample Preparation: For powder diffraction, the synthesized **lithium nitride** is finely ground to ensure random orientation of the crystallites. The powder is then loaded into a sample holder. For single-crystal diffraction, a suitable crystal is mounted on a goniometer.
- Data Collection: The sample is irradiated with a monochromatic beam of X-rays or neutrons. The diffracted radiation is collected by a detector as a function of the diffraction angle (2θ).

- Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed using the Rietveld method. This technique involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. The refinement process adjusts various parameters, including lattice constants, atomic positions, and peak shape parameters, to minimize the difference between the calculated and observed patterns. The quality of the fit is assessed using statistical indicators such as R-factors.

The following diagram illustrates the experimental workflow for determining the crystallographic parameters of **lithium nitride**.

Experimental Workflow for Li₃N Crystallographic Analysis

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and crystallographic analysis of **lithium nitride**.

Conclusion

The theoretical density of **α -lithium nitride**, calculated from its hexagonal crystal structure and experimentally determined lattice parameters, is approximately 1.298 g/cm^3 . This value is in close agreement with the experimentally measured density of 1.270 g/cm^3 , with the minor discrepancy likely attributable to the presence of defects in the real crystal lattice. The accurate determination of theoretical density relies on precise characterization of the material's crystal structure through techniques such as X-ray and neutron diffraction, coupled with robust data analysis methods like Rietveld refinement. This guide provides a foundational understanding of these principles and methodologies for professionals in materials science and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A Simple Method for the Determination of Lattice Parameters from Powder X-ray Diffraction Data [jstage.jst.go.jp]
- 3. web.stanford.edu [web.stanford.edu]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Theoretical Density of Lithium Nitride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1218247#theoretical-density-of-lithium-nitride\]](https://www.benchchem.com/product/b1218247#theoretical-density-of-lithium-nitride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com